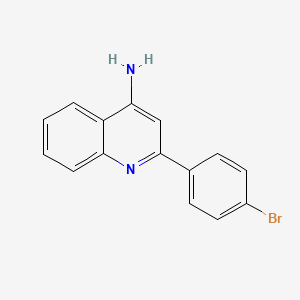

2-(4-Bromophenyl)quinolin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H11BrN2 |

|---|---|

Molecular Weight |

299.16 g/mol |

IUPAC Name |

2-(4-bromophenyl)quinolin-4-amine |

InChI |

InChI=1S/C15H11BrN2/c16-11-7-5-10(6-8-11)15-9-13(17)12-3-1-2-4-14(12)18-15/h1-9H,(H2,17,18) |

InChI Key |

GDLBLSKVSYVXRV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Bromophenyl Quinolin 4 Amine Derivatives

Established Synthetic Pathways to the Quinoline (B57606) Core

The construction of the fundamental 2-(4-bromophenyl)quinoline (B1270115) structure is efficiently achieved through classical named reactions, leading to key precursors necessary for further functionalization.

Pfitzinger Reaction Protocols for Quinoline Carboxylic Acid Precursors

The primary route to the quinoline core of the target compound series employs the Pfitzinger reaction. nih.govacs.org This well-established method involves the condensation of isatin (B1672199) with a carbonyl compound containing an α-methylene group under basic conditions to yield substituted quinoline-4-carboxylic acids. chemmethod.com

In this specific synthesis, 2-(4-bromophenyl)quinoline-4-carboxylic acid is prepared by reacting isatin with 4-bromoacetophenone. nih.govacs.org The reaction is typically carried out in refluxing ethanol (B145695) with a base such as potassium hydroxide (B78521). nih.gov The mechanism begins with the basic hydrolysis of the amide bond in isatin to form a keto-acid intermediate. chemmethod.com This intermediate then reacts with the enolizable 4-bromoacetophenone. The subsequent condensation and cyclization via dehydration lead to the formation of the stable quinoline ring, yielding 2-(4-bromophenyl)quinoline-4-carboxylic acid. chemmethod.comresearchgate.net This carboxylic acid is a crucial precursor for further modifications.

Table 1: Pfitzinger Reaction for 2-(4-Bromophenyl)quinoline-4-carboxylic acid

| Reactant 1 | Reactant 2 | Conditions | Product | Reference(s) |

| Isatin | 4-Bromoacetophenone | KOH, Ethanol, Reflux | 2-(4-Bromophenyl)quinoline-4-carboxylic acid | nih.gov, acs.org |

Preparation of Key Intermediate 2-(4-Bromophenyl)quinoline-4-carbohydrazide (B1273625)

The carboxylic acid functional group of the quinoline precursor is not typically the final desired moiety for derivatization. Instead, it serves as a handle for the introduction of a more versatile functional group, the carbohydrazide (B1668358). The conversion of 2-(4-bromophenyl)quinoline-4-carboxylic acid into its corresponding carbohydrazide is a critical step that opens up numerous pathways for building complex heterocyclic systems. nih.gov

This transformation is generally achieved in a two-step sequence:

Esterification: The carboxylic acid is first converted to its ethyl ester. This is accomplished by heating the acid in absolute ethanol with a catalytic amount of concentrated sulfuric acid, which acts as a dehydrating agent. nih.govacs.org

Hydrazinolysis: The resulting ethyl 2-(4-bromophenyl)quinoline-4-carboxylate is then treated with hydrazine (B178648) hydrate (B1144303), typically in boiling ethanol. The highly nucleophilic hydrazine displaces the ethoxy group of the ester to form the stable 2-(4-bromophenyl)quinoline-4-carbohydrazide. nih.govacs.org

This carbohydrazide is a key intermediate, valued for the reactivity of its -CONHNH2 group, which can readily participate in cyclization reactions to form a variety of five-membered heterocycles. nih.gov

Derivatization Strategies from the 2-(4-Bromophenyl)quinolin-4-amine Scaffold

With the key 2-(4-bromophenyl)quinoline-4-carbohydrazide intermediate in hand, a diverse array of derivatives can be synthesized. These strategies focus on constructing various heterocyclic rings appended to the quinoline-4-carboxamide position, significantly expanding the chemical space of the parent compound.

Synthesis of Oxadiazole Derivatives

The 1,3,4-oxadiazole (B1194373) ring is a common target in medicinal chemistry. Derivatives containing this moiety are synthesized from the 2-(4-bromophenyl)quinoline-4-carbohydrazide intermediate. One common method involves a one-carbon cyclizing agent. For instance, treating the carbohydrazide with triethyl orthoformate yields an intermediate that, upon heating, cyclizes to afford 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole. mdpi.com

Further functionalization can be achieved by reacting the carbohydrazide with various aromatic carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride to yield 2,5-disubstituted 1,3,4-oxadiazole derivatives. researchgate.net This approach allows for the introduction of a wide range of substituents onto the oxadiazole ring, leading to a library of compounds for biological screening. mdpi.comnih.gov

Table 2: Selected Synthesized Oxadiazole Derivatives

| Starting Material | Reagent | Product Structure | Reference(s) |

| 2-(4-Bromophenyl)quinoline-4-carbohydrazide | Triethyl orthoformate | 2-(2-(4-Bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole | mdpi.com |

| 2-(4-Bromophenyl)quinoline-4-carbohydrazide | Substituted Benzoic Acids / POCl₃ | 2-(5-Aryl-1,3,4-oxadiazol-2-yl)-2-(4-bromophenyl)quinoline | mdpi.com, nih.gov |

Synthesis of Pyrazole (B372694)/Pyrazolone Derivatives

The carbohydrazide intermediate is also an excellent precursor for the synthesis of pyrazole and pyrazolone-containing quinoline derivatives. These are typically formed through cyclocondensation reactions with 1,3-dicarbonyl compounds or their equivalents. nih.govacs.org

Pyrazole Synthesis: Reaction of 2-(4-bromophenyl)quinoline-4-carbohydrazide with acetylacetone (B45752) results in the formation of the corresponding 3,5-dimethyl-1H-pyrazol-1-yl methanone (B1245722) derivative. nih.govacs.org Similarly, reaction with malononitrile (B47326) in a suitable solvent like DMF containing pyridine (B92270) yields a pyrazole derivative. nih.gov

Pyrazolone Synthesis: The use of ethyl acetoacetate (B1235776) in a cyclocondensation reaction with the carbohydrazide leads to the formation of a 5-methyl-2,4-dihydro-3H-pyrazol-3-one derivative. nih.govacs.org Reacting the carbohydrazide with ethyl cyanoacetate (B8463686) in glacial acetic acid provides a route to 5-amino-1,2-dihydro-3H-pyrazol-3-one derivatives. nih.govacs.org

Table 3: Synthesis of Pyrazole and Pyrazolone Derivatives

| Reagent | Resulting Heterocycle | Product Example | Reference(s) |

| Acetylacetone | Pyrazole | (2-(4-Bromophenyl)quinolin-4-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone | nih.gov, acs.org |

| Ethyl Acetoacetate | Pyrazolone | 2-(2-(4-Bromophenyl)quinoline-4-carbonyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | nih.gov, acs.org |

| Malononitrile | Pyrazole | Pyrazole derivative 10 | nih.gov |

| Ethyl Cyanoacetate | Pyrazolone | 5-Amino-1-(2-(4-bromophenyl)quinoline-4-carbonyl)-1,2-dihydro-3H-pyrazol-3-one | nih.gov, acs.org |

Formation of Thiosemicarbazide (B42300) and Triazole Intermediates

The synthesis of thiosemicarbazide and subsequent triazole derivatives from the carbohydrazide scaffold represents another important derivatization strategy.

Thiosemicarbazide Formation: The key 2-(4-bromophenyl)quinoline-4-carbohydrazide can be reacted with various isothiocyanates (R-N=C=S) to yield N-substituted thiosemicarbazide intermediates. This reaction involves the nucleophilic attack of the terminal amino group of the hydrazide onto the electrophilic carbon of the isothiocyanate. These thiosemicarbazide derivatives are valuable intermediates in their own right and are often precursors for other heterocyclic systems. nih.gov

Triazole Formation: The synthesized thiosemicarbazides can be cyclized to form 1,2,4-triazole (B32235) derivatives. This is typically achieved by heating the thiosemicarbazide in the presence of a base, such as sodium hydroxide or potassium hydroxide. The intramolecular cyclization with the elimination of a water molecule leads to the formation of a 4-substituted-5-thioxo-4,5-dihydro-1H-1,2,4-triazole ring attached to the quinoline core. This thione group can be further alkylated or otherwise modified to generate additional derivatives.

This pathway from carbohydrazide to thiosemicarbazide and then to triazoles is a versatile method for introducing sulfur- and nitrogen-rich heterocyclic moieties into the target molecule.

Molecular Hybridization Approaches for Novel Chemical Entities

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophoric units from different bioactive compounds to create a single new hybrid molecule. ijpsjournal.com This approach aims to produce compounds with enhanced affinity, potency, and potentially reduced side effects. nih.gov The quinoline scaffold, known for its presence in numerous approved drugs, is a popular platform for such hybridization due to its favorable properties, including the ability to form hydrogen bonds. ijpsjournal.comnih.govorientjchem.org

A key intermediate in the synthesis of hybrid molecules based on the target compound is 2-(4-bromophenyl)quinoline-4-carbohydrazide . nih.govacs.org This intermediate is typically prepared from 2-(4-bromophenyl)quinoline-4-carboxylic acid , which itself is synthesized via the Pfitzinger reaction of isatin with 4-bromoacetophenone. nih.govacs.org The carboxylic acid is esterified and then treated with hydrazine hydrate to yield the crucial carbohydrazide intermediate. nih.govacs.org

This carbohydrazide serves as a versatile building block for creating a variety of hybrid derivatives by reacting it with different electrophilic reagents. nih.govacs.org For instance:

Reaction with Malononitrile: Treatment of the acid hydrazide with malononitrile in a basic medium like pyridine yields a pyrazole derivative, 5-amino-1-(2-(4-bromophenyl)quinoline-4-carbonyl)-1,2-dihydro-3H-pyrazol-3-one . nih.govacs.org

Reaction with β-Dicarbonyl Compounds: Cyclocondensation with acetylacetone produces the corresponding pyrazolyl derivative, (2-(4-bromophenyl)quinolin-4-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone . nih.govacs.org Similarly, reaction with ethyl acetoacetate yields 2-(2-(4-bromophenyl)quinoline-4-carbonyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one . nih.govacs.org

Reaction with Ethyl Cyanoacetate: Refluxing the acid hydrazide with ethyl cyanoacetate in glacial acetic acid affords 5-amino-1-(2-(4-bromophenyl)quinoline-4-carbonyl)-1,2-dihydro-3H-pyrazol-3-one . nih.govacs.orgacs.org

Formation of N-Acyl Derivatives: Stirring the acid hydrazide with various benzoyl chloride derivatives leads to the formation of the corresponding N'-benzoyl-2-(4-bromophenyl)quinoline-4-carbohydrazide derivatives. nih.gov

Formation of Oxadiazoles: The carbohydrazide can be further cyclized to form 1,3,4-oxadiazole rings, which can then be modified, for example, through Mannich reactions with secondary amines to create complex hybrid structures. rsc.org

This strategy of using a central 2-(4-bromophenyl)quinoline scaffold and attaching various heterocyclic moieties like pyrazole, pyrazolone, and oxadiazole via a hydrazide linker has proven effective for generating novel chemical entities. nih.govacs.orgfigshare.comresearchgate.net

Microwave-Assisted Synthetic Routes for Quinoline Derivatives

Microwave-assisted synthesis has emerged as a significant green chemistry technique for the synthesis of heterocyclic compounds, including quinoline derivatives. benthamdirect.comingentaconnect.com This method offers substantial advantages over conventional heating, such as dramatic reductions in reaction times, increased product yields, and often higher product purity. lew.roresearchgate.net

The application of microwave irradiation can accelerate various reactions involved in quinoline synthesis. For example, one-pot, three-component procedures for creating quinoline-hybrids have been developed using microwave heating. acs.org These reactions can proceed in minutes under microwave irradiation, compared to several hours with conventional heating. lew.roacs.org

Key features of microwave-assisted synthesis for quinoline derivatives include:

Rate Enhancement: Cyclization and condensation reactions are often completed in 8-35 minutes under microwave conditions, whereas conventional methods might require 4-11 hours. lew.roresearchgate.netacs.org

Improved Yields: Yields for microwave-synthesized quinoline derivatives are frequently higher, sometimes reaching quantitative levels, compared to the often moderate yields from traditional heating methods. lew.ronih.gov

Solvent-Free Conditions: In some cases, reactions can be performed under solvent-free conditions, which enhances the green credentials of the synthetic route. nih.govfrontiersin.org

Versatility: The technique has been successfully applied to a wide range of reactions, including multicomponent reactions, Claisen rearrangements, and the synthesis of quinoline-fused heterocycles. nih.govlew.roacs.org

For instance, the synthesis of 2-aryl-4-quinolones from acylated 2′-aminoacetophenones was achieved in 10-22 minutes with yields of 57-95% using microwave irradiation, a significant improvement over traditional thermal cyclization. researchgate.net Similarly, the synthesis of pyrimido[4,5-b]quinolines via a microwave-assisted multicomponent reaction highlights the efficiency and high-yield nature of this technology. nih.gov While not always eliminating the need for catalysts, microwave assistance often leads to cleaner reactions and simpler work-up procedures. acs.orgfrontiersin.org

Spectroscopic and Analytical Techniques for Structural Elucidation

The structural confirmation of newly synthesized this compound derivatives relies on a combination of modern spectroscopic and analytical techniques. The primary methods used are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. nih.govacs.org In some cases, single-crystal X-ray crystallography provides definitive structural proof. youtube.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For example, in the synthesis of carbohydrazide derivatives, the disappearance of the NH₂ absorption bands and the appearance of bands corresponding to carbonyl (C=O) and N-H groups confirm the reaction's progress. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the precise molecular structure.

¹H NMR: Provides information on the number and environment of protons in the molecule. For the 2-(4-bromophenyl)quinoline core, characteristic signals appear in the aromatic region (δ 7.5-8.2 ppm). rsc.org In derivatives, specific protons, such as those on newly formed rings or in linker groups (e.g., -CH₂-), give rise to distinct signals that confirm the structure. For example, in a pyrazole derivative, the -CH₂- protons of the pyrazole moiety might appear as a singlet around δ 4.37 ppm. nih.govacs.org Exchangeable protons (e.g., -NH, -NH₂) are also identified, often appearing as broad singlets. nih.govacs.org

¹³C NMR: Complements ¹H NMR by providing data for the carbon skeleton. The spectrum for 2-(4-Bromophenyl)quinoline shows signals corresponding to all 15 carbon atoms. rsc.orgspectrabase.com In synthesized derivatives, new signals confirm the addition of moieties. For instance, the carbons of a pyrazole ring might show signals at δ 31.50, 160.58, and 163.28 ppm. nih.govacs.org Carbonyl carbons typically resonate at lower fields (e.g., δ 166-170 ppm). nih.govrsc.org

Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compounds, confirming their elemental composition. The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the target compound, providing strong evidence for its successful synthesis. nih.govacs.orgchempap.org

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction offers unambiguous determination of the three-dimensional atomic structure. youtube.com This technique provides precise bond lengths, bond angles, and conformational details, definitively confirming the connectivity and stereochemistry of the molecule.

The following tables summarize representative spectroscopic data for the core structure and one of its derivatives.

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for 2-(4-Bromophenyl)quinoline Data sourced from reference rsc.org.

Click to view data

| Nucleus | Chemical Shift (δ, ppm) | Description |

| ¹H NMR | 8.20 (d, J = 8.4 Hz, 1H) | Quinoline proton |

| 8.15 (d, J = 8.4 Hz, 1H) | Quinoline proton | |

| 8.09 – 7.99 (m, 2H) | Quinoline/Phenyl protons | |

| 7.81 (d, J = 8.4 Hz, 2H) | Phenyl protons | |

| 7.78 – 7.70 (m, 1H) | Quinoline proton | |

| 7.68 – 7.60 (m, 2H) | Phenyl protons | |

| 7.57 – 7.49 (m, 1H) | Quinoline proton | |

| ¹³C NMR | 156.0, 148.2, 138.4, 137.0 | Aromatic C |

| 131.9, 129.9, 129.7, 129.1 | Aromatic C | |

| 127.5, 127.2, 126.5, 123.9 | Aromatic C | |

| 118.5 | Aromatic C |

Table 2: Representative Spectroscopic Data for a 2-(4-Bromophenyl)quinoline-4-carbohydrazide Derivative Compound: 5-Amino-3-(methylthio)-1-(2-(4-bromophenyl)quinoline-4-carbonyl)-1H-pyrazole-4-carbonitrile. Data sourced from reference nih.gov.

Click to view data

| Technique | Observed Data |

| ¹H NMR | δ 11.14 (s, 1H, NH), 7.50-8.62 (m, 9H, Ar-H), 4.37 (s, 2H, NH₂), 1.06 (s, 3H, SCH₃) |

| ¹³C NMR | δ 163.28, 160.58, 156.31, 147.24, 144.59, 137.91, 132.32, 131.11, 130.33, 129.88, 128.01, 125.55, 124.89, 122.26, 118.89, 115.42, 31.50, 14.54 |

| MS (m/z) | 500 [M⁺] |

Biological Activities of 2 4 Bromophenyl Quinolin 4 Amine Derivatives

In Vitro Antiproliferative and Cytotoxic Activity

Derivatives of 2-(4-Bromophenyl)quinolin-4-amine have demonstrated notable effects against various cancer cell lines, particularly those of hepatocellular carcinoma and breast adenocarcinoma. Their activity is often attributed to the induction of apoptosis, a programmed cell death pathway.

Activity against Hepatocellular Carcinoma Cell Lines (e.g., HepG2)

A range of this compound derivatives has been synthesized and evaluated for their antiproliferative activity against the HepG2 human hepatocellular carcinoma cell line. nih.govresearchgate.netresearchgate.net For instance, a series of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives exhibited considerable cytotoxic activity against HepG2 cells, with IC50 values ranging from 0.137 to 0.332 μg/mL. nih.govresearchgate.netresearchgate.net This is comparable to the positive control, erlotinib (B232), which had an IC50 value of 0.308 μg/mL. nih.govresearchgate.netresearchgate.net

Specifically, derivatives such as 2-(4-hydroxyphenyl)-1,3,4-oxidiazole (8b) and 2-(4-nitrophenyl)-1,3,4-oxidiazole (8c) were found to be particularly potent, with IC50 values of 0.139 μg/mL and 0.137 μg/mL, respectively. nih.gov Another derivative, compound 12d, which features a cinnamyl function, also showed equipotent cytotoxic action with an IC50 of 0.138 μg/mL. nih.gov In a separate study, five new 2-morpholino-4-anilinoquinoline compounds were synthesized and tested against the HepG2 cell line, with compounds 3c, 3d, and 3e showing the highest activity with IC50 values of 11.42, 8.50, and 12.76 μM, respectively. nih.govrsc.org

Interactive Table: Antiproliferative Activity of this compound Derivatives against HepG2 Cells

| Compound | IC50 (μg/mL) | Reference |

|---|---|---|

| 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives (general range) | 0.137–0.332 | nih.govresearchgate.netresearchgate.net |

| Erlotinib (control) | 0.308 | nih.govresearchgate.netresearchgate.net |

| 8b: 2-(4-hydroxyphenyl)-1,3,4-oxidiazole derivative | 0.139 | nih.gov |

| 8c: 2-(4-nitrophenyl)-1,3,4-oxidiazole derivative | 0.137 | nih.gov |

| 12d: cinnamyl derivative | 0.138 | nih.gov |

| 3c: 2-morpholino-4-anilinoquinoline derivative | 11.42 µM | nih.govrsc.org |

| 3d: 2-morpholino-4-anilinoquinoline derivative | 8.50 µM | nih.govrsc.org |

Activity against Breast Adenocarcinoma Cell Lines (e.g., MCF-7)

The same series of 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives also demonstrated significant cytotoxic activity against the MCF-7 breast adenocarcinoma cell line. nih.govresearchgate.netresearchgate.net The IC50 values for these compounds ranged from 0.164 to 0.583 μg/mL, which is noteworthy when compared to the reference drug erlotinib (IC50 = 0.512 μg/mL). nih.govresearchgate.netresearchgate.net

Among these derivatives, compound 8e, which incorporates a 2-(2-aminophenyl)-1,3,4-oxadiazole moiety, and compound 15a, which has a 2-(N-phenylacetamidethio)-1,3,4-oxadiazole moiety, were the most potent, with IC50 values of 0.179 and 0.164 μg/mL, respectively. nih.gov These values indicate a higher cytotoxic activity than the reference drug. nih.gov Other derivatives in this series also showed considerable activity against MCF-7 cells. nih.gov

Interactive Table: Antiproliferative Activity of this compound Derivatives against MCF-7 Cells

| Compound | IC50 (μg/mL) | Reference |

|---|---|---|

| 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives (general range) | 0.164–0.583 | nih.govresearchgate.netresearchgate.net |

| Erlotinib (control) | 0.512 | nih.govresearchgate.netresearchgate.net |

| 8e: 2-(2-aminophenyl)-1,3,4-oxadiazole derivative | 0.179 | nih.gov |

Induction of Apoptotic Effects in Cancer Cells

The cytotoxic effects of these quinoline (B57606) derivatives are often linked to the induction of apoptosis. For example, treatment of HepG2 cells with compounds 8c and 12d, both derivatives of this compound, led to cell cycle arrest at the G1 phase. nih.gov The percentage of cells in the G1 phase increased from 48.37% in untreated cells to 61.09% and 58.41% after treatment with compounds 8c and 12d, respectively. nih.gov

Furthermore, these compounds were shown to influence the levels of key proteins involved in apoptosis. nih.gov Treatment with compounds 8c and 12c resulted in a 7.5-fold and 3-fold increase in the level of the tumor suppressor protein p53, respectively. nih.gov Correspondingly, the levels of the pro-apoptotic protein Bax increased by 3-fold and 2.2-fold, while the levels of the anti-apoptotic protein Bcl-2 decreased by 0.5-fold and 0.3-fold for compounds 8c and 12c, respectively. nih.gov These findings suggest that the cytotoxic activity of these quinoline derivatives is mediated, at least in part, by the induction of apoptosis through the modulation of p53, Bax, and Bcl-2 expression. nih.gov

In Vitro Antimicrobial Activity

In addition to their anticancer properties, derivatives of this compound have been investigated for their potential as antimicrobial agents. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy against Gram-Positive Strains (e.g., Staphylococcus aureus)

Several studies have highlighted the activity of this compound derivatives against Staphylococcus aureus. In one study, a series of 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives were evaluated, and compounds 17b, 17d, and 17e demonstrated potent inhibitory activity, being 4-, 16-, and 8-fold more active than the reference antibiotic neomycin, respectively. nih.govresearchgate.net

Another study focused on 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) derivatives and found that several compounds exhibited moderate to good antibacterial activity against S. aureus. nih.govacs.orgresearchgate.net Specifically, compounds 5 and 6b showed promising activity with Minimum Inhibitory Concentration (MIC) values of 49.04 and 38.64 μM, respectively. nih.govacs.org Further investigation into their mechanism of action revealed that compounds 6b and 10 were able to inhibit S. aureus DNA gyrase with IC50 values of 33.64 and 8.45 μM, respectively. nih.govacs.org

Interactive Table: Antibacterial Activity of this compound Derivatives against Staphylococcus aureus

| Compound/Derivative | Activity | Reference |

|---|---|---|

| 17b | 4-fold more active than neomycin | nih.govresearchgate.net |

| 17d | 16-fold more active than neomycin | nih.govresearchgate.net |

| 17e | 8-fold more active than neomycin | nih.govresearchgate.net |

| 5 | MIC: 49.04 μM | nih.govacs.org |

| 6b | MIC: 38.64 μM | nih.govacs.org |

| 10 | MIC: 191.36 μM | nih.govacs.org |

| 11 | MIC: 192.29 μM | nih.govacs.org |

| 13 | MIC: 381.81 μM | nih.govacs.org |

Antibacterial Efficacy against Gram-Negative Strains (e.g., Escherichia coli)

The antibacterial activity of this compound derivatives has also been assessed against Gram-negative bacteria such as Escherichia coli. While some derivatives have shown activity, the efficacy appears to be more varied compared to that against Gram-positive strains.

In the evaluation of 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives, it was noted that these compounds were designed to target microbial DNA gyrase, an enzyme essential for bacterial survival. nih.govresearchgate.net Quinolones are known inhibitors of DNA gyrase. nih.gov However, a study on 2-(4-bromophenyl)quinoline-4-carbohydrazide derivatives found that while they were effective against S. aureus, none of the tested compounds showed significant activity against E. coli. nih.govacs.org In contrast, another study reported that some novel quinoline derivatives exhibited excellent MIC values (ranging from 3.12 to 50 µg/mL) against E. coli. nih.gov One study found that compound C, a quinolone derivative, showed the best activity against E. coli with inhibition zones of 30mm and 33mm at concentrations of 250 and 500 μg/mL, respectively.

Antifungal Potency (e.g., Candida albicans, Aspergillus niger)

The emergence of drug-resistant fungal pathogens, particularly species like Candida albicans and Aspergillus niger, poses a significant threat to public health. This has spurred research into novel antifungal agents, with quinoline derivatives being a promising area of investigation. Derivatives of 2-(4-bromophenyl)quinoline (B1270115), in particular, have been synthesized and evaluated for their potential to inhibit the growth of these opportunistic fungi.

Detailed research findings have shown that certain derivatives of 2-(4-bromophenyl)quinoline exhibit notable antifungal activity. In a recent study, a series of novel 2-(4-bromophenyl)quinoline-4-carbohydrazide derivatives were synthesized and screened for their antimicrobial properties. nih.govacs.org The majority of these new compounds displayed activity against C. albicans. nih.govacs.org Specifically, compounds 5 and 6a were identified as the most active against this fungal strain, with Minimum Inhibitory Concentration (MIC) values of 24.53 µM and 41.09 µM, respectively. nih.govacs.org Other derivatives, such as 6b and 10 , showed diminished, yet still present, antifungal activity against C. albicans, with MIC values of 77.29 µM and 191.36 µM. nih.govacs.org

The antifungal potential was further explored by measuring the zone of inhibition. Compounds 6a , 10 , 11 , 13 , and 14 demonstrated significant inhibition zones against C. albicans, ranging from 20 to 31 mm. nih.govacs.org Compound 5 showed a moderate inhibition zone of 18 mm against the same fungus. nih.govacs.org

In contrast, the activity of these derivatives against Aspergillus niger was found to be more limited. Most of the tested molecules showed no discernible activity against A. niger. nih.govacs.org However, compounds 5 and 6a were exceptions, both exhibiting an equal level of antifungal activity with an inhibition zone of 14 mm. nih.govacs.org

Further investigation into the antibiofilm capabilities of these compounds revealed that derivatives 6a , 10 , and 11 were the most effective at inhibiting the formation of C. albicans biofilms, with MIC values of 41.09 µM, 95.67 µM, and 96.14 µM, respectively. nih.gov The promising antibiofilm activity of compound 6a is particularly noteworthy. nih.gov

These findings underscore the potential of the 2-(4-bromophenyl)quinoline scaffold in the development of new antifungal agents, especially against Candida albicans.

The following table summarizes the in vitro antifungal activity of selected 2-(4-bromophenyl)quinoline derivatives against Candida albicans.

| Compound | MIC (µM) | Inhibition Zone (mm) |

| 5 | 24.53 | 18 |

| 6a | 41.09 | 20-31 |

| 6b | 77.29 | 15 |

| 10 | 191.36 | 20-31 |

| 11 | Not specified | 20-31 |

| 13 | Not specified | 20-31 |

| 14 | Not specified | 20-31 |

Mechanistic Investigations of Biological Action

Inhibition of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase

The Epidermal Growth Factor Receptor (EGFR) is a crucial therapeutic target in oncology due to its central role in regulating cell growth, proliferation, and survival in numerous cancers. researchgate.net The inhibition of EGFR's tyrosine kinase activity is a validated strategy for cancer treatment. nih.gov Research into quinoline-based derivatives has identified them as promising EGFR inhibitors. rsc.orgnih.gov

Specifically, derivatives of the 2-(4-bromophenyl)quinoline (B1270115) scaffold have been designed and synthesized as potential anti-proliferative agents targeting EGFR. researchgate.net In one study, novel hybrids of 2-(2-(4-bromophenyl)quinolin-4-yl) with 1,3,4-oxadiazole (B1194373) were synthesized and evaluated for their inhibitory potential against EGFR tyrosine kinase. The results indicated that these compounds exhibited potent inhibitory activity. researchgate.net For instance, compounds designated as 8c and 12d showed significant inhibition with IC₅₀ values of 0.14 and 0.18 µM, respectively, which are comparable to the established inhibitor lapatinib (B449) (IC₅₀ value of 0.12 µM). researchgate.net

Another study on a broader class of quinoline (B57606) derivatives also highlighted their potential as dual-target inhibitors of both EGFR and Human Epidermal Growth Factor Receptor 2 (HER-2), a related tyrosine kinase also implicated in cancer. rsc.org This dual-targeting approach is considered a valid anti-cancer strategy for treating solid tumors. rsc.org In that study, a synthesized quinoline derivative, compound 5a, proved to be a highly effective dual-target inhibitor with IC₅₀ values of 71 nM against EGFR and 31 nM against HER-2. rsc.org While not a direct derivative of 2-(4-Bromophenyl)quinolin-4-amine, this finding underscores the potential of the quinoline scaffold in developing potent kinase inhibitors.

Inhibitory Activity of 2-(4-Bromophenyl)quinoline Derivatives Against EGFR

| Compound | Target | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |

|---|---|---|---|---|

| Compound 8c | EGFR | 0.14 | Lapatinib | 0.12 |

| Compound 12d | EGFR | 0.18 | Lapatinib | 0.12 |

Data sourced from: researchgate.net

Inhibition of Microbial DNA Gyrase

Bacterial DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, an essential process for bacterial DNA replication and recombination. nih.govnih.gov This enzyme is a well-established and attractive target for the development of new antibacterial agents. acs.orgnih.gov Quinolones, a major class of antibiotics, function by targeting DNA gyrase. nih.govdrugbank.com Inhibitors can act through two primary mechanisms: they can block the ATPase activity of the gyrase, or they can act as "gyrase poisons" by stabilizing the complex between the gyrase and cleaved DNA, which stalls replication and leads to cell death. acs.org

The 2-(4-bromophenyl)quinoline scaffold has been utilized as a foundation for creating novel inhibitors of microbial DNA gyrase. nih.govacs.org In a notable study, researchers designed and synthesized a series of 2-(4-Bromophenyl)quinoline-4-carbohydrazide (B1273625) derivatives through molecular hybridization, a strategy that combines pharmacophoric groups from different molecules to create new entities with enhanced potency. nih.govacs.org These new compounds were tested for their antibacterial activity against Staphylococcus aureus. Several derivatives demonstrated significant activity, with their effectiveness measured by the Minimum Inhibitory Concentration (MIC). nih.gov

The results showed that derivatives with an ethyl formohydrazonate moiety (compound 5) and a 4-(4-methoxyphenyl)acetamidohydazinyl group (compound 6b) were particularly effective, displaying MIC values of 49.04 µM and 38.64 µM, respectively, against S. aureus. nih.govacs.org In contrast, other derivatives showed decreased or weak antibacterial activity, highlighting the importance of the specific substitutions on the core quinoline structure for potent DNA gyrase inhibition. nih.gov

Minimum Inhibitory Concentration (MIC) of 2-(4-Bromophenyl)quinoline Derivatives Against S. aureus

| Compound | MIC (µM) |

|---|---|

| Compound 5 | 49.04 |

| Compound 6b | 38.64 |

| Compound 6a | 164.35 |

| Compound 10 | 191.36 |

| Compound 11 | 192.29 |

| Compound 13 | 381.81 |

| Compound 14 | 761.77 |

Modulation of Cellular Cycle Progression in Cancer Cells

Disruption of the normal cell cycle is a hallmark of cancer, making it a key target for therapeutic intervention. mdpi.com Several quinoline-based compounds have been shown to exert their anticancer effects by inducing cell cycle arrest, thereby preventing cancer cells from proliferating. nih.govnih.gov

The antiproliferative activity of derivatives based on the 2-(4-bromophenyl)quinoline structure has been linked to their ability to modulate cell cycle progression. researchgate.netnih.gov A study investigating the effects of 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives on hepatocellular carcinoma (HepG2) cells found that the compounds induced cell cycle arrest at the G1 phase. nih.gov Treatment of HepG2 cells with compounds 8c and 12d at their IC₅₀ concentrations for 48 hours led to a significant increase in the proportion of cells in the G1 phase. researchgate.netnih.gov The percentage of cells in the G1 phase increased from 48.37% in untreated control cells to 61.09% and 58.41% in cells treated with compounds 8c and 12d, respectively. nih.gov This arrest at the G1 checkpoint suggests that these compounds may exert their antiproliferative effects by preventing the cells from entering the DNA synthesis (S) phase. nih.gov

Effect of 2-(4-Bromophenyl)quinoline Derivatives on Cell Cycle Progression in HepG2 Cells

| Treatment Group | % of Cells in G1 Phase |

|---|---|

| Untreated (Control) | 48.37% |

| Compound 8c | 61.09% |

| Compound 12d | 58.41% |

Data sourced from: nih.gov

These findings are consistent with broader research indicating that various quinoline scaffolds can interfere with the cell cycle, with some analogs causing arrest at the G2/M phase, further establishing this class of compounds as potent modulators of cell proliferation. nih.gov

Structure Activity Relationship Sar Studies of 2 4 Bromophenyl Quinolin 4 Amine Derivatives

Effect of Substituent Modifications on Antiproliferative Potency

The 2-(4-bromophenyl)quinoline (B1270115) framework has served as a versatile scaffold for developing new anticancer agents. Research has focused on modifying the core structure, particularly at the 4-position, to enhance potency against various cancer cell lines.

A significant strategy involves the introduction of a 1,3,4-oxadiazole (B1194373) ring at the 4-position of the quinoline (B57606) core. rsc.org A series of these derivatives demonstrated considerable cytotoxic activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines. rsc.orgresearchgate.net The antiproliferative effects were found to be highly dependent on the nature of the substituent attached to the 1,3,4-oxadiazole moiety.

For instance, against HepG2 liver cancer cells, derivatives with a 2-(4-nitrophenyl)-1,3,4-oxadiazole (B181851) (IC₅₀ = 0.137 μg/mL) or a 2-(4-hydroxyphenyl)-1,3,4-oxadiazole (IC₅₀ = 0.139 μg/mL) showed the most potent activity. nih.gov In contrast, compounds bearing 2-(4-hydroxyphenyl), 2-(cinnamylthio), and 2-(N-phenylacetamidethio) groups on the oxadiazole ring were among the least active against this cell line. nih.gov

When evaluated against the MCF-7 breast cancer cell line, different substitution patterns proved optimal. nih.gov Derivatives incorporating a 2-(2-aminophenyl)-1,3,4-oxadiazole moiety or a 2-(N-phenylacetamidethio)-1,3,4-oxadiazole moiety exhibited the most potent cytotoxicity, with IC₅₀ values of 0.179 and 0.164 μg/mL, respectively. nih.gov These values indicated greater potency than the reference drug erlotinib (B232) (IC₅₀ = 0.512 μg/mL). rsc.orgnih.gov Generally, the synthesized quinoline-oxadiazole derivatives showed significant activity against both HepG2 and MCF-7 cell lines, with IC₅₀ values ranging from 0.137–0.332 μg/mL and 0.164–0.583 μg/mL, respectively. rsc.orgrsc.org

Studies on other 2-arylquinoline derivatives have shown that substitutions at the C-6 position of the quinoline ring also play a role in selective anticancer activity, particularly against HeLa (cervical carcinoma) and PC3 (prostate sarcoma) cell lines. rsc.org

| Compound Derivative | Substituent at 1,3,4-oxadiazole ring | IC₅₀ vs. HepG2 (μg/mL) | IC₅₀ vs. MCF-7 (μg/mL) | Reference |

|---|---|---|---|---|

| 8c | 2-(4-Nitrophenyl) | 0.137 | - | nih.gov |

| 8b | 2-(4-Hydroxyphenyl) | 0.139 | - | nih.gov |

| 15a | 2-(N-Phenylacetamidethio) | - | 0.164 | nih.gov |

| 8e | 2-(2-Aminophenyl) | - | 0.179 | nih.gov |

| 8d | 2-(4-Methoxyphenyl) | 0.311 | - | nih.gov |

| 12b | 2-(Benzylthio) | 0.327 | - | nih.gov |

| Erlotinib (Control) | - | 0.308 | 0.512 | rsc.orgrsc.org |

Influence of Structural Features on Antimicrobial Efficacy

Derivatives of 2-(4-bromophenyl)quinoline have also been extensively studied for their antimicrobial properties. Modifications at the 4-position, such as the introduction of carbohydrazide (B1668358) or 1,3,4-oxadiazole moieties, have been shown to be crucial for antimicrobial efficacy. rsc.orgnih.gov

In one study, 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) was used as a key intermediate to synthesize a series of derivatives. nih.govacs.org The antimicrobial screening revealed that the nature of the group attached to the hydrazide influenced both the potency and the spectrum of activity. nih.gov For example, compounds 11 and 13, which feature pyrazole-containing moieties, displayed considerable activity against both the Gram-positive bacterium Staphylococcus aureus (inhibition zones of 28 and 30 mm, respectively) and the fungus Candida albicans (inhibition zones of 29 and 31 mm). nih.gov Compound 13 was identified as the most potent derivative against both of these strains. nih.gov In contrast, some derivatives showed more specific activity; compound 6b, with a 4-(4-methoxyphenyl)acetamidohydrazinyl group, was more potent against S. aureus than C. albicans. nih.gov

Another series based on a 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole scaffold also yielded potent antimicrobial agents. nih.gov Derivatives from this series, particularly compounds 17a-e, exhibited superior activity compared to the reference drug neomycin. nih.gov Compound 17a was the most effective against S. aureus and C. albicans (37 mm inhibition zone for both), while compound 17d was the most active against the Gram-negative bacterium Escherichia coli (37 mm inhibition zone). nih.gov These results highlight that specific substitutions can tune the antimicrobial spectrum of the parent compound.

| Compound | Key Structural Feature | Activity vs. S. aureus (Inhibition Zone mm) | Activity vs. C. albicans (Inhibition Zone mm) | Activity vs. E. coli (Inhibition Zone mm) | Reference |

|---|---|---|---|---|---|

| 13 | 5-Amino-1-(...)pyrazol-3-one | 30 | 31 | - | nih.gov |

| 11 | (3,5-Dimethyl-1H-pyrazol-1-yl)methanone | 28 | 29 | - | nih.gov |

| 6b | 4-(4-Methoxyphenyl)acetamidohydrazinyl | 26 | 15 | - | nih.gov |

| 17a | Oxadiazole derivative | 37 | 37 | - | nih.gov |

| 17d | Oxadiazole derivative | - | - | 37 | nih.gov |

| 10 | Oxadiazole derivative | 25 | - | 30 | nih.gov |

Correlation between Core Scaffold Modifications and Target Enzyme Inhibition

The biological activity of 2-(4-bromophenyl)quinoline derivatives is often linked to their ability to inhibit specific enzymes that are vital for pathogen or cancer cell survival. researchgate.net Key targets identified for this class of compounds include bacterial DNA gyrase and human Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. researchgate.net

DNA Gyrase Inhibition: Bacterial DNA gyrase is a well-established target for antimicrobial agents. nih.govresearchgate.net Several 2-(4-bromophenyl)quinoline-4-carbohydrazide derivatives have been evaluated for their ability to inhibit S. aureus DNA gyrase. nih.gov In these studies, compound 10, a pyrazole (B372694) derivative, and compound 6b, a hydrazide derivative, were notable inhibitors. acs.org Compound 10 demonstrated particularly strong inhibition with an IC₅₀ value of 8.45 μM, which is comparable to the reference drug ciprofloxacin (B1669076) (IC₅₀ = 3.80 μM). acs.org Compound 6b also showed significant activity with an IC₅₀ of 33.64 μM. acs.org This indicates that incorporating specific heterocyclic systems, like pyrazole, via a carbohydrazide linker at the C4-position of the quinoline scaffold is a successful strategy for targeting DNA gyrase. nih.govacs.org

EGFR Tyrosine Kinase Inhibition: EGFR is a crucial target in cancer therapy, as its overactivation can lead to uncontrolled cell proliferation. researchgate.net The anticancer activity of 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives has been directly correlated with their inhibition of EGFR tyrosine kinase. rsc.orgrsc.org The most promising compounds, 8c and 12d, displayed potent EGFR inhibition with IC₅₀ values of 0.14 μM and 0.18 μM, respectively. rsc.orgnih.gov These values are highly competitive with the known EGFR inhibitor lapatinib (B449) (IC₅₀ = 0.12 μM). rsc.orgnih.gov The potent activity of compound 8c is attributed to the presence of a 2-(4-nitrophenyl)-1,3,4-oxadiazole moiety, while compound 12d contains a 2-(cinnamylthio)-1,3,4-oxadiazole moiety, suggesting these specific substitutions are favorable for binding to the EGFR kinase domain. rsc.orgnih.gov

| Compound | Target Enzyme | Key Structural Feature | IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| 10 | S. aureus DNA Gyrase | Pyrazole derivative | 8.45 | acs.org |

| 6b | S. aureus DNA Gyrase | 4-(4-Methoxyphenyl)acetamidohydrazinyl | 33.64 | acs.org |

| Ciprofloxacin (Control) | S. aureus DNA Gyrase | - | 3.80 | acs.org |

| 8c | EGFR Tyrosine Kinase | 2-(4-Nitrophenyl)-1,3,4-oxadiazole | 0.14 | rsc.orgnih.gov |

| 12d | EGFR Tyrosine Kinase | 2-(Cinnamylthio)-1,3,4-oxadiazole | 0.18 | rsc.orgnih.gov |

| Lapatinib (Control) | EGFR Tyrosine Kinase | - | 0.12 | rsc.orgnih.gov |

Rational Drug Design Principles Based on SAR Insights

The structure-activity relationship studies on 2-(4-bromophenyl)quinolin-4-amine derivatives have led to the formulation of key principles for rational drug design. researchgate.net A central strategy has been molecular hybridization, which involves combining the quinoline scaffold with other known pharmacophores to create new chemical entities with enhanced potency and selectivity. acs.orgresearchgate.net

The quinoline nucleus itself is a privileged scaffold known to act as a DNA gyrase inhibitor. nih.gov The SAR studies confirm that its antimicrobial activity can be significantly enhanced by hybridizing it with hydrazine (B178648) and its cyclic analogs (like pyrazole and oxadiazole) at the 4-position. acs.org The hydrazine moiety, whether in a cyclic or open-chain form, has proven to be a valuable linker for improving activity. acs.org

For antimicrobial drug design targeting DNA gyrase, the following principles have emerged:

The 2-(4-bromophenyl)quinoline core is a potent base structure. nih.gov

Introducing a carbohydrazide linker at position 4 allows for diverse substitutions. nih.govacs.org

Incorporating five-membered heterocyclic rings, such as pyrazole, can lead to potent DNA gyrase inhibitors, as seen with compound 10. nih.govacs.org

For anticancer drug design targeting EGFR, the insights include:

Hybridizing the 2-(4-bromophenyl)quinoline scaffold with a 1,3,4-oxadiazole ring at position 4 is a highly effective strategy. rsc.orgresearchgate.net

The substituent on the oxadiazole ring is critical. Electron-withdrawing groups (e.g., nitro) or specific thio-ethers (e.g., cinnamylthio) on the oxadiazole ring are favorable for potent EGFR inhibition. rsc.orgnih.gov

These SAR insights provide a clear roadmap for the future optimization of this compound class, guiding chemists in creating derivatives with improved efficacy against specific microbial or cancer-related targets. researchgate.netresearchgate.net

Computational Chemistry and in Silico Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interactions between a potential drug molecule (ligand) and its biological target, typically a protein or enzyme.

Research into derivatives of 2-(4-bromophenyl)quinoline (B1270115) has utilized molecular docking to explore their potential as inhibitors of various enzymes. In one study, derivatives of 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) were investigated as potential inhibitors of microbial DNA gyrase, a key enzyme in bacterial DNA replication. nih.gov Molecular docking simulations were performed to understand the binding modes of these compounds within the active site of S. aureus DNA gyrase. For instance, compound 6b (a 4-(4-methoxyphenyl)acetamidohydrazinyl derivative) exhibited a significant docking binding score of -7.73 kcal/mol, which was superior to the reference drug ciprofloxacin (B1669076) (-7.29 kcal/mol). nih.govacs.org This suggests a strong binding affinity for the target enzyme.

Similarly, in the pursuit of anticancer agents, molecular docking studies were conducted on 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. rsc.orgrsc.org The docking analysis aimed to assure a feasible binding pattern of the investigated compounds at the EGFR binding site. rsc.org These in silico studies are often the first step in rational drug design, providing a basis for synthesizing and testing new compounds. nih.gov For example, the design of novel 2-phenyl quinoline (B57606) hydrazide derivatives was guided by the hypothesis that they could act as bacterial DNA gyrase inhibitors. nih.gov

The insights from these simulations, which detail specific interactions like hydrogen bonds and hydrophobic contacts with amino acid residues in the target's active site, are invaluable for optimizing the structure of the lead compound to enhance its binding affinity and selectivity.

| Compound | Target | Docking Score (kcal/mol) | Reference Drug | Reference Drug Score (kcal/mol) | Source |

|---|---|---|---|---|---|

| Compound 6b (a 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivative) | S. aureus DNA Gyrase | -7.73 | Ciprofloxacin | -7.29 | nih.govacs.org |

Prediction of Inhibitory Potential through In Silico Approaches

In silico methods are not only used to predict binding modes but also to estimate the inhibitory potential of compounds before they are synthesized and tested in vitro. This predictive power helps in prioritizing which candidate molecules are most likely to succeed.

For derivatives of the 2-(4-bromophenyl)quinoline scaffold, computational approaches have successfully predicted their inhibitory activities, which were later confirmed by in vitro assays. In the study of 2-(4-bromophenyl)quinoline-4-carbohydrazide derivatives as DNA gyrase inhibitors, two compounds, 6b and 10 , were identified through screening. nih.govacs.org Subsequent in vitro testing showed they had IC₅₀ values of 33.64 µM and 8.45 µM, respectively, against S. aureus DNA gyrase. nih.govacs.org The reference drug, ciprofloxacin, had an IC₅₀ of 3.80 µM. nih.govacs.org

In another study focusing on anticancer activity, novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives were designed and evaluated. rsc.orgrsc.org The in silico predictions pointed towards their potential as EGFR tyrosine kinase inhibitors. The subsequent in vitro assays confirmed this, with compounds 8c and 12d showing significant inhibitory activity against EGFR, with IC₅₀ values of 0.14 µM and 0.18 µM, respectively. rsc.orgrsc.org These values were comparable to that of the established EGFR inhibitor lapatinib (B449) (IC₅₀ of 0.12 µM). rsc.orgrsc.org

These examples highlight the synergy between in silico predictions and experimental validation, where computational screening effectively narrows down the field of potential candidates for further development.

| Compound | Target | In Vitro IC₅₀ (µM) | Reference Drug | Reference IC₅₀ (µM) | Source |

|---|---|---|---|---|---|

| Compound 6b | S. aureus DNA Gyrase | 33.64 | Ciprofloxacin | 3.80 | nih.govacs.org |

| Compound 10 | S. aureus DNA Gyrase | 8.45 | Ciprofloxacin | 3.80 | nih.govacs.org |

| Compound 8c | EGFR Tyrosine Kinase | 0.14 | Lapatinib | 0.12 | rsc.orgrsc.org |

| Compound 12d | EGFR Tyrosine Kinase | 0.18 | Lapatinib | 0.12 | rsc.orgrsc.org |

Computational Assessment of Pharmacokinetic Properties (e.g., Gastrointestinal Absorption, Blood-Brain Barrier Permeability)

Beyond predicting how a compound might interact with its target, computational methods are essential for evaluating its pharmacokinetic properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). A promising drug candidate must not only be effective but also capable of reaching its target in the body.

In silico ADME predictions for derivatives of 2-(4-bromophenyl)quinoline have provided crucial insights into their drug-likeness. For the 2-(4-bromophenyl)quinoline-4-carbohydrazide derivatives 6b and 10 , computational analysis predicted high gastrointestinal (GIT) absorption. nih.gov This is a favorable property for orally administered drugs. Importantly, the same analysis predicted that these compounds would not cross the blood-brain barrier (BBB). nih.gov This is significant because the ability or inability to penetrate the BBB is a critical factor in drug design, depending on whether the drug's target is within the central nervous system (CNS) or in the periphery. mdpi.com For antimicrobial agents targeting systemic infections, avoiding CNS penetration can help prevent potential neurological side effects.

The prediction of BBB permeability is a complex area of computational chemistry, with various models developed to estimate a compound's ability to cross this highly selective barrier. nih.govfrontiersin.orgnih.gov These models often consider physicochemical properties such as lipophilicity, hydrogen bonding capacity, and molecular size. mdpi.com For instance, Caco-2 cell permeability assays are often used as an in vitro model for the gut-blood barrier, and computational models can predict these values (QPPCaco). nih.gov Similarly, the predicted brain/blood partition coefficient (QPlogBB) is a key parameter for CNS-acting drugs. nih.gov The in silico assessment of 2-arylquinoline derivatives as potential anticancer agents also involved the evaluation of their pharmacokinetic profiles to ensure they possessed eligible properties for further development. rsc.orgtandfonline.com

| Compound | Predicted Gastrointestinal (GIT) Absorption | Predicted Blood-Brain Barrier (BBB) Permeability | Source |

|---|---|---|---|

| Compound 6b | High | Does not cross | nih.gov |

| Compound 10 | High | Does not cross | nih.gov |

Future Research Directions and Therapeutic Potential

Optimization of Lead Compounds for Enhanced Biological Activity

The process of optimizing lead compounds derived from the 2-(4-bromophenyl)quinoline (B1270115) core involves strategic chemical modifications to enhance their potency and selectivity. This is a rational drug design approach where different functional groups are introduced to the basic scaffold to improve interactions with the biological target. nih.gov

A key strategy is molecular hybridization, which combines the quinoline (B57606) scaffold with other pharmacologically active moieties, such as hydrazones, to create new chemical entities with potentially enhanced biological profiles. nih.govresearchgate.net For instance, starting from 2-(4-Bromophenyl)quinoline-4-carbohydrazide (B1273625), a series of derivatives were synthesized to probe their antimicrobial activity, specifically as DNA gyrase inhibitors. nih.gov Research has shown that the nature of the substituent on the carbohydrazide (B1668358) moiety significantly influences the compound's efficacy.

Detailed research findings indicate that certain derivatives exhibit potent antimicrobial activity. For example, against Staphylococcus aureus, compound 6b (2-(4-bromophenyl)-N'-(4-methoxybenzylidene)quinoline-4-carbohydrazide) and compound 10 (1-(2-(4-bromophenyl)quinoline-4-carbonyl)-4-phenyl-1H-pyrazol-3(2H)-one) showed significant inhibitory activity against the S. aureus DNA gyrase enzyme. nih.govresearchgate.net Compound 10 was particularly potent with an IC₅₀ value of 8.45 μM. nih.govresearchgate.net Similarly, compound 6b demonstrated a strong effect with an IC₅₀ of 33.64 μM. nih.govresearchgate.net These findings underscore the potential for optimizing this scaffold to develop powerful antimicrobial agents.

| Compound | Substituent Group | MIC (μM) | DNA Gyrase IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| 5 | Ethyl formohydrazonate linked | 49.04 | N/A | nih.govacs.org |

| 6b | 4-(4-methoxyphenyl)acetamidohydrazinyl | 38.64 | 33.64 | nih.govresearchgate.netacs.org |

| 10 | 1-(quinoline-4-carbonyl)-4-phenyl-pyrazol-3-one | 191.36 | 8.45 | nih.govresearchgate.netacs.org |

| 11 | 5-methyl-1-(quinoline-4-carbonyl)-pyrazol-3-one | 192.29 | N/A | nih.govacs.org |

| 13 | 5-amino-1-(quinoline-4-carbonyl)-pyrazol-3-one | 381.81 | N/A | nih.govacs.org |

| Ciprofloxacin (B1669076) (Control) | - | N/A | 3.80 | nih.govresearchgate.net |

Development of Multi-Targeting Agents from the Quinoline Scaffold

A significant direction in modern drug discovery is the creation of multi-target agents, which can simultaneously modulate multiple biological pathways. nih.gov This approach is particularly valuable in treating complex diseases like cancer, where targeting a single pathway can lead to the development of resistance. nih.gov The quinoline scaffold is well-suited for the design of such multi-target directed ligands. rsc.orgrsc.org

Researchers have successfully designed and synthesized novel quinoline-oxadiazole hybrids that function as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and microbial DNA gyrase. rsc.orgrsc.orgresearchgate.net EGFR is a key receptor tyrosine kinase that plays a pivotal role in cancer cell proliferation and survival, while DNA gyrase is an essential enzyme for bacterial replication. rsc.orgresearchgate.net By integrating pharmacophores for both targets into a single molecule based on the 2-(4-bromophenyl)quinoline framework, these compounds present a promising strategy for developing agents with both anticancer and antimicrobial properties. rsc.orgrsc.org

Several of these synthesized hybrids showed considerable cytotoxic activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cancer cell lines. rsc.orgrsc.org Notably, compounds 8c and 12d were identified as potent inhibitors of EGFR tyrosine kinase, with IC₅₀ values comparable to the established drug lapatinib (B449). rsc.orgresearchgate.net Furthermore, other derivatives from the same series, such as 17b , 17d , and 17e , displayed potent antimicrobial activity, highlighting the success of this multi-target approach. rsc.orgresearchgate.net The development of agents that can affect multiple pathways could lead to more effective antitumor therapies. nih.gov

| Compound | Cytotoxicity IC₅₀ vs HepG2 (μM) | Cytotoxicity IC₅₀ vs MCF-7 (μM) | EGFR Kinase IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| 8c | N/A | N/A | 0.14 | rsc.orgresearchgate.net |

| 12d | N/A | N/A | 0.18 | rsc.orgresearchgate.net |

| Erlotinib (B232) (Control) | 0.308 (μg/mL) | 0.512 (μg/mL) | N/A | rsc.org |

| Lapatinib (Control) | N/A | N/A | 0.12 | rsc.orgresearchgate.net |

Exploration of Novel Biological Targets for 2-(4-Bromophenyl)quinolin-4-amine Derivatives

Future research aims to identify and validate new biological targets for derivatives of this compound, expanding their therapeutic potential beyond current applications. The versatility of the quinoline scaffold allows for its adaptation to interact with a range of biological macromolecules. researchgate.netrsc.org

Currently, two significant targets have been successfully explored for this class of compounds:

Microbial DNA Gyrase : This enzyme is a well-established and attractive target for developing new antimicrobial agents because it is essential for bacterial DNA replication and recombination. nih.govacs.org Derivatives of 2-(4-bromophenyl)quinoline have been specifically designed as DNA gyrase inhibitors, showing promising activity, particularly against Gram-positive bacteria like S. aureus. nih.govresearchgate.net

Epidermal Growth Factor Receptor (EGFR) : EGFR has emerged as a prime therapeutic target in oncology due to its central role in driving uncontrolled cell growth and survival in many types of cancer. rsc.orgrsc.orgresearchgate.net The successful design of 2-(4-bromophenyl)quinoline derivatives as potent EGFR tyrosine kinase inhibitors demonstrates the potential of this scaffold in cancer chemotherapy. rsc.orgrsc.org

The exploration of other related targets, such as different receptor tyrosine kinases (e.g., VEGFR-2, PDGFR-β) or other enzymes involved in cancer cell survival and angiogenesis, represents a logical next step. nih.gov Given the structural similarities between the ATP-binding sites of various kinases, the existing EGFR-inhibiting quinoline derivatives could serve as a starting point for developing inhibitors against other clinically relevant kinases.

Advanced Synthetic Strategies for Diverse Analog Libraries

The generation of large and diverse libraries of chemical analogs is crucial for screening and identifying compounds with optimal therapeutic properties. The development of advanced and efficient synthetic strategies is therefore a cornerstone of future research on this compound derivatives.

The core structure, 2-(4-Bromophenyl)quinoline-4-carboxylic acid (1) , is typically prepared using the well-established Pfitzinger reaction, which involves the condensation of isatin (B1672199) with 4-bromoacetophenone under basic conditions. nih.govacs.org This carboxylic acid serves as a versatile starting material for a wide range of subsequent modifications.

From this key intermediate, various synthetic pathways are employed to build diversity:

Amide and Hydrazide Formation : The carboxylic acid can be converted to its corresponding acid hydrazide, 2-(4-bromophenyl)quinoline-4-carbohydrazide (3) . nih.govresearchgate.net This hydrazide is a critical intermediate for creating a variety of derivatives, including hydrazones and pyrazoles. nih.gov

Heterocyclic Ring Construction : The carbohydrazide intermediate is instrumental in constructing various five-membered heterocyclic rings. For example, reacting it with carbon disulfide leads to the formation of an oxadiazole-thiol ring, which can be further alkylated to produce diverse thioether derivatives (12a-d ). nih.gov Reaction with substituted isothiocyanates yields thiosemicarbazides that can be cyclized into triazole-thiones. rsc.org

Multi-component Reactions : Modern synthetic chemistry increasingly relies on multi-component reactions to generate complex molecules in a single step, improving efficiency. Strategies such as the imidoylative Sonogashira/cyclization cascade are being used to synthesize substituted 4-aminoquinolines. frontiersin.org

These advanced synthetic methodologies enable the rapid generation of extensive libraries of 2-(4-bromophenyl)quinoline analogs, each with unique substituents and structural features. This diversity is essential for thorough structure-activity relationship (SAR) studies aimed at discovering next-generation therapeutic agents.

Q & A

Basic Research Questions

Q. What are the common laboratory synthesis routes for 2-(4-Bromophenyl)quinolin-4-amine, and how can purity be ensured?

- Methodological Answer : The compound is typically synthesized via Buchwald-Hartwig amination or Ullmann coupling, using a bromophenyl-substituted quinoline precursor and an amine source. For example, palladium catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos in refluxing toluene can facilitate cross-coupling . Purification involves column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) followed by recrystallization from ethanol. Purity is confirmed by HPLC (>95%) and melting point analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and carbons (δ 115–150 ppm) to confirm the quinoline and bromophenyl moieties. The amine proton appears as a broad singlet (δ ~5.5 ppm) .

- HRMS : Use electrospray ionization (ESI) to validate the molecular ion peak ([M+H]⁺) with <2 ppm mass error .

- FT-IR : Confirm N-H stretching (~3400 cm⁻¹) and C-Br vibrations (650 cm⁻¹) .

Q. What solvent systems and storage conditions are recommended for this compound?

- Methodological Answer : The compound is soluble in DMSO, DCM, and THF but has limited solubility in water. Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Stability tests via TLC or NMR over 72 hours under varying conditions (light, temperature) are advised to establish shelf life .

Advanced Research Questions

Q. How can reaction conditions be optimized to introduce diverse substituents on the quinoline core?

- Methodological Answer :

- Catalyst Screening : Test Pd-, Cu-, or Ni-based catalysts with ligands (e.g., BINAP, DavePhos) to improve yields for sterically hindered substrates .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus toluene/THF for reaction efficiency. Microwave-assisted synthesis (120°C, 30 min) can reduce reaction time .

- Post-Functionalization : Use Suzuki-Miyaura coupling on the bromophenyl group to attach aryl/heteroaryl groups .

Q. What experimental strategies are employed to investigate the biological mechanisms of this compound?

- Methodological Answer :

- Enzyme Assays : Test inhibition of kinases or proteases via fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) at varying concentrations (1–100 μM) .

- Cellular Uptake : Use confocal microscopy with a fluorescently tagged derivative (e.g., FITC conjugate) to track subcellular localization .

- SAR Studies : Synthesize analogs with modified substituents (e.g., electron-withdrawing groups on the quinoline) to correlate structure with activity .

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., TLR8 or cytochrome P450). Validate with molecular dynamics (MD) simulations (100 ns trajectory) to assess binding stability .

- QSAR Models : Develop quantitative structure-activity relationship models using descriptors like logP, HOMO/LUMO energies, and electrostatic potential surfaces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.